(2E)-1-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
“compound X” , is a complex organic molecule with a fascinating structure. Let’s break it down:
- The compound consists of a quinoline ring system fused with a dithioloquinoline moiety.
- The 7-methoxy and 4-methoxy substituents enhance its pharmacological properties.
- The double bond in the prop-2-en-1-one group adds reactivity.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: The enone group is susceptible to oxidation, yielding a ketone or carboxylic acid.
Reduction: Reduction of the thioxo group can lead to a thiol or disulfide.
Substitution: Halogenation or nucleophilic substitution at various positions.
Oxidation: KMnO₄, PCC, or OsO₄.
Reduction: NaBH₄, LiAlH₄.
Substitution: Br₂, Cl₂, NaCN.
- Oxidation: Ketone or carboxylic acid derivatives.
- Reduction: Thiol or disulfide derivatives.
- Substitution: Various halogenated or substituted products.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of novel heterocyclic compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Explored as a lead compound for drug development.
Industry: Applied in materials science (e.g., organic electronics).
Mechanism of Action
Targets: Interacts with specific enzymes or receptors.
Pathways: Modulates cellular signaling pathways (e.g., MAPK, PI3K/Akt).
Comparison with Similar Compounds
Unique Features: The dithioloquinoline scaffold and the combination of methoxy substituents distinguish it.
Similar Compounds: Related quinolines, thioxoquinolines, and enones.
Properties
Molecular Formula |
C23H21NO3S3 |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
(E)-1-(7-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H21NO3S3/c1-23(2)21-20(22(28)30-29-21)17-11-10-16(27-4)13-18(17)24(23)19(25)12-7-14-5-8-15(26-3)9-6-14/h5-13H,1-4H3/b12-7+ |
InChI Key |
ZWHXMMMLJPSJQZ-KPKJPENVSA-N |
Isomeric SMILES |
CC1(C2=C(C3=C(N1C(=O)/C=C/C4=CC=C(C=C4)OC)C=C(C=C3)OC)C(=S)SS2)C |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)C=CC4=CC=C(C=C4)OC)C=C(C=C3)OC)C(=S)SS2)C |
Origin of Product |
United States |
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